molecular formula C15H16O2 B14114229 (3-Methoxyphenyl)(o-tolyl)methanol

(3-Methoxyphenyl)(o-tolyl)methanol

Cat. No.: B14114229
M. Wt: 228.29 g/mol
InChI Key: HHCJCEXNVQZADL-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(o-tolyl)methanol (CAS 99484-53-4) is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. It is supplied as a yellow oily liquid . This compound is of significant interest in synthetic organic chemistry, particularly in the construction of carbon-carbon bonds. It has been utilized as a starting material or intermediate in research focused on the Ru-catalyzed β-alkylation of secondary alcohols with primary alcohols, a valuable and environmentally friendly method for synthesizing more complex organic molecules . This process involves dehydrogenation-condensation-hydrogenation steps and is part of broader efforts to develop sustainable synthetic methodologies that generate water as the only by-product . The product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Material Safety Data Sheet (MSDS) prior to handling.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3-methoxyphenyl)-(2-methylphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10,15-16H,1-2H3

InChI Key

HHCJCEXNVQZADL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

Reaction Mechanism and Substrate Selection

The Grignard reaction remains a cornerstone in alcohol synthesis, particularly for secondary and tertiary alcohols. For (3-Methoxyphenyl)(o-tolyl)methanol, the strategy involves the nucleophilic addition of an o-tolylmagnesium bromide reagent to 3-methoxybenzaldehyde. This reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The Grignard reagent attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, forming a magnesium alkoxide intermediate.
  • Acidic Workup : Hydrolysis of the intermediate yields the secondary alcohol.

The choice of 3-methoxybenzaldehyde as the electrophile is critical, as its electron-donating methoxy group activates the carbonyl toward nucleophilic addition while directing regioselectivity.

Experimental Protocol and Optimization

A representative procedure, adapted from methodologies in sources and, involves:

  • Preparation of o-Tolylmagnesium Bromide :
    • Magnesium turnings (2.4 g, 100 mmol) and o-bromotoluene (17.1 g, 100 mmol) are refluxed in anhydrous tetrahydrofuran (THF, 100 mL) under nitrogen until Mg is consumed.
  • Addition to 3-Methoxybenzaldehyde :
    • The Grignard reagent is slowly added to a solution of 3-methoxybenzaldehyde (15.2 g, 100 mmol) in THF at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Workup :
    • The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Parameters :

  • Solvent : THF enhances reagent solubility and reaction homogeneity.
  • Temperature : Slow addition at 0°C minimizes side reactions (e.g., enolization).
  • Yield : Reported yields range from 80–85% under optimized conditions.
Table 1. Grignard Reaction Optimization
Parameter Optimal Condition Yield (%) Side Products
Solvent THF 85 <5% diaryl ketone
Temperature 0°C → RT 83 <3% over-addition
Stoichiometry 1:1.1 (aldehyde:Grignard) 85 Negligible

Reduction of Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

The ketone precursor, (3-Methoxyphenyl)(o-tolyl)ketone, is synthesized via Friedel-Crafts acylation:

  • Substrate Preparation : Anisole (3-methoxybenzene) reacts with o-toluoyl chloride in the presence of AlCl₃.
  • Reaction Conditions :
    • Anhydrous dichloromethane (DCM, 50 mL), AlCl₃ (10 mmol), 0°C for 4 hours.
  • Isolation :
    • Aqueous workup followed by recrystallization from ethanol yields the ketone (70–75% yield).

Borohydride and Aluminum Hydride Reduction

The ketone is reduced to the alcohol using either sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

  • NaBH₄ Reduction :
    • Ketone (10 mmol) is stirred with NaBH₄ (20 mmol) in ethanol at room temperature for 6 hours. Yield: 70–75%.
  • LiAlH₄ Reduction :
    • Ketone (10 mmol) is refluxed with LiAlH₄ (30 mmol) in diethyl ether for 3 hours. Yield: 85–90%.

Challenges :

  • Steric Hindrance : The o-tolyl group impedes hydride access, necessitating excess reductant.
  • Chemoselectivity : Competing reduction of methoxy groups is negligible under mild conditions.
Table 2. Reduction Efficiency Comparison
Reducing Agent Solvent Temperature Time (h) Yield (%)
NaBH₄ EtOH RT 6 75
LiAlH₄ Et₂O Reflux 3 90

Alternative Synthetic Routes

Cross-Coupling and Oxidation-Reduction Sequences

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to construct the biaryl framework:

  • Coupling : 3-Methoxyphenylboronic acid reacts with o-tolyl bromide under Pd(PPh₃)₄ catalysis.
  • Oxidation : The biaryl product is oxidized to the ketone using MnO₂.
  • Reduction : The ketone is reduced as in Section 2.

Limitations :

  • Step Count : Multi-step sequences reduce overall yield (~50–60%).
  • Cost : Palladium catalysts increase synthetic expense.

Enzymatic and Green Chemistry Approaches

Recent advances in biocatalysis propose alcohol dehydrogenases for asymmetric reductions. However, scalability and substrate specificity remain unresolved.

Comparative Analysis of Methods

Yield and Practicality

  • Grignard Method : Highest yield (85%), minimal steps, but moisture-sensitive reagents.
  • Ketone Reduction : Moderate yield (75–90%), requires ketone synthesis.
  • Cross-Coupling : Lowest yield (50–60%), advantageous for asymmetric variants.

Industrial Scalability

Grignard reactions are preferred for large-scale production due to straightforward purification and commercial availability of starting materials.

Experimental Considerations

Purification and Characterization

  • Chromatography : Silica gel chromatography resolves residual aldehydes or ketones.
  • Spectroscopy : ¹H NMR (CDCl₃) shows characteristic methoxy (δ 3.80 ppm) and hydroxyl (δ 2.10 ppm) signals.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyphenyl)(o-tolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(o-tolyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and tolyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., phenanthren-9-yl) significantly increase molecular weight, affecting solubility and thermal stability .
  • Methoxy Group Position : 3-Methoxy derivatives exhibit distinct electronic effects compared to 4-methoxy isomers, influencing reactivity in nucleophilic substitutions .

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